molecular formula C16H18N2O B11951225 1-Ethyl-1-phenyl-3-(o-tolyl)urea CAS No. 122020-42-2

1-Ethyl-1-phenyl-3-(o-tolyl)urea

Cat. No.: B11951225
CAS No.: 122020-42-2
M. Wt: 254.33 g/mol
InChI Key: UNCQWIVNSOQVRR-UHFFFAOYSA-N
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Description

1-Ethyl-1-phenyl-3-(o-tolyl)urea is an organic compound with the molecular formula C16H18N2O. It is a member of the urea family, characterized by the presence of a urea functional group (NH-CO-NH). This compound is notable for its unique structure, which includes an ethyl group, a phenyl group, and an o-tolyl group attached to the urea core. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-Ethyl-1-phenyl-3-(o-tolyl)urea can be synthesized through several methods. One common approach involves the reaction of ethyl isocyanate with o-toluidine and phenyl isocyanate under controlled conditions. The reaction typically occurs in an organic solvent such as dichloromethane or toluene, with the temperature maintained between 0°C and 25°C to ensure optimal yield and purity.

Industrial Production Methods: In an industrial setting, the production of this compound may involve a continuous flow process where reactants are fed into a reactor at a controlled rate. The reaction mixture is then subjected to purification steps, including crystallization and recrystallization, to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: 1-Ethyl-1-phenyl-3-(o-tolyl)urea undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide, leading to the formation of corresponding urea derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride, resulting in the formation of amine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the urea group is replaced by other functional groups under specific conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles such as amines or alcohols in the presence of a base like sodium hydroxide.

Major Products Formed:

    Oxidation: Urea derivatives with additional oxygen-containing functional groups.

    Reduction: Amine derivatives with reduced nitrogen content.

    Substitution: Compounds with new functional groups replacing the urea moiety.

Scientific Research Applications

1-Ethyl-1-phenyl-3-(o-tolyl)urea has a wide range of applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: It is used in the production of specialty chemicals and as an additive in various industrial processes.

Mechanism of Action

The mechanism of action of 1-ethyl-1-phenyl-3-(o-tolyl)urea involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the context in which the compound is used.

Comparison with Similar Compounds

1-Ethyl-1-phenyl-3-(o-tolyl)urea can be compared with other similar compounds, such as:

    1-Phenyl-3-(o-tolyl)urea: Lacks the ethyl group, resulting in different chemical and biological properties.

    1-Ethyl-3-phenylurea: Lacks the o-tolyl group, affecting its reactivity and applications.

    1-Methyl-1-phenyl-3-(o-tolyl)urea: Contains a methyl group instead of an ethyl group, leading to variations in its chemical behavior.

The uniqueness of this compound lies in its specific combination of functional groups, which imparts distinct chemical and biological properties, making it valuable for various research and industrial applications.

Properties

CAS No.

122020-42-2

Molecular Formula

C16H18N2O

Molecular Weight

254.33 g/mol

IUPAC Name

1-ethyl-3-(2-methylphenyl)-1-phenylurea

InChI

InChI=1S/C16H18N2O/c1-3-18(14-10-5-4-6-11-14)16(19)17-15-12-8-7-9-13(15)2/h4-12H,3H2,1-2H3,(H,17,19)

InChI Key

UNCQWIVNSOQVRR-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)NC2=CC=CC=C2C

Origin of Product

United States

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